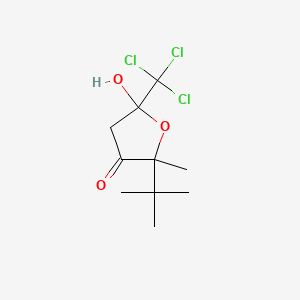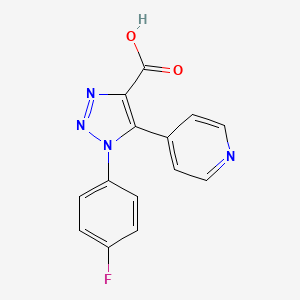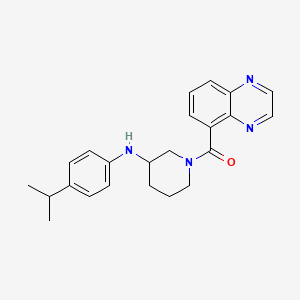
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone, commonly known as TTC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TTC is a member of the furanone family and is widely used in various fields, including environmental science, food industry, and biomedical research.
Mécanisme D'action
TTC exerts its biological effects by inhibiting the production of acyl-homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. By disrupting the communication between bacteria, TTC prevents the formation of bacterial biofilms and reduces bacterial virulence. TTC has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
TTC has been shown to have a minimal toxicity profile and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that TTC inhibits bacterial growth and biofilm formation, reduces virulence factor expression, and enhances antibiotic susceptibility. Additionally, TTC has been shown to possess anti-inflammatory properties, which may have therapeutic implications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TTC is a versatile compound that can be easily synthesized and purified, making it a valuable tool for laboratory experiments. Its unique properties make it an attractive candidate for the development of novel antibacterial agents and anti-inflammatory drugs. However, the use of TTC in laboratory experiments is limited by its solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
The potential applications of TTC in various fields of research have yet to be fully explored. Future studies may focus on the development of novel antibacterial agents and anti-inflammatory drugs based on the structure of TTC. Additionally, the use of TTC as a biomarker for bacterial detection in water sources may be further investigated. Further studies may also be conducted to investigate the potential use of TTC in the treatment of inflammatory diseases.
Méthodes De Synthèse
TTC can be synthesized through a multistep process that involves the reaction of 2-methyl-2-butanol with trichloromethyl chloroformate, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting product is then subjected to acidic hydrolysis to obtain TTC. The synthesis of TTC is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
TTC has been extensively studied for its various applications in scientific research. In environmental science, TTC is used as a biomarker to detect the presence of bacteria in water sources. In food industry, TTC is used as a flavoring agent due to its fruity aroma. In biomedical research, TTC has been shown to possess anti-quorum sensing properties, which makes it a potential candidate for the development of novel antibacterial agents. Additionally, TTC has been used as a tool to study the role of quorum sensing in bacterial communication and biofilm formation.
Propriétés
IUPAC Name |
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl3O3/c1-7(2,3)8(4)6(14)5-9(15,16-8)10(11,12)13/h15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIIHVRYUXQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(Cl)(Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydrofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)


![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)


![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)